N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a methylsulfonyl group, and an indole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, including the formation of the indole ring and the introduction of the sulfonamide and methylsulfonyl groups. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Dimethoxyphenyl Group: This step may involve the alkylation of the indole ring with a suitable dimethoxyphenyl precursor.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chloride in the presence of a base.
Methylsulfonyl Group Addition: This can be achieved through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide: shares structural similarities with other sulfonamide and indole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H26N2O6S2 |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C20H26N2O6S2/c1-14(11-15-5-8-19(27-2)20(12-15)28-3)21-30(25,26)17-6-7-18-16(13-17)9-10-22(18)29(4,23)24/h5-8,12-14,21H,9-11H2,1-4H3 |
InChI Key |
IHTJSERAJQVHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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